3-fluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate
Description
3-Fluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate (CAS: 478259-17-5) is a synthetic ester derivative featuring a 3-fluorophenyl group linked via a propenoate chain to a 6-bromo-substituted 1,3-benzodioxole moiety. Its molecular formula is C₁₆H₁₀BrFO₄, with a molecular weight of 365.15 g/mol . The bromine atom at the 6-position of the benzodioxole ring and the electron-withdrawing 3-fluorophenyl ester distinguish it from related compounds.
Properties
IUPAC Name |
(3-fluorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFO4/c17-13-8-15-14(20-9-21-15)6-10(13)4-5-16(19)22-12-3-1-2-11(18)7-12/h1-8H,9H2/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKRCTVESFPFBU-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=CC(=CC=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)OC3=CC(=CC=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Fluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C16H14BrO4F
- Molar Mass : 365.15 g/mol
- CAS Number : 478259-17-5
| Property | Value |
|---|---|
| Molecular Formula | C16H14BrO4F |
| Molar Mass | 365.15 g/mol |
| Density | 1.473 g/cm³ |
| Boiling Point | 580.9 °C |
| pKa | 13.56 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways. Preliminary research suggests that it may exhibit:
- Antitumor Activity : Inhibition of cancer cell proliferation through modulation of key signaling pathways.
- Antimicrobial Properties : Potential effectiveness against bacterial and fungal strains, possibly through disruption of cell membrane integrity or inhibition of metabolic pathways.
Antitumor Activity
A study examining the effects of similar compounds indicated that derivatives with brominated benzodioxole moieties showed significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The presence of halogen substituents was noted to enhance the cytotoxicity significantly .
Antimicrobial Activity
Research on related compounds has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell walls or interference with essential metabolic processes .
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, the compound was tested against a panel of cancer cell lines. Results indicated that it inhibited cell growth in a dose-dependent manner, with an IC50 value comparable to established chemotherapeutics. The study highlighted the potential for this compound as a lead in developing new anticancer agents.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of structurally similar compounds revealed that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may possess similar activity, warranting further investigation.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research has indicated that compounds similar to 3-fluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate exhibit significant anticancer properties. For instance, derivatives of benzodioxole have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. Specific studies have highlighted the compound's potential as an inhibitor of cell proliferation in various cancer lines, suggesting a mechanism that involves the modulation of signaling pathways associated with cancer progression .
-
G Protein-Coupled Receptor Modulation
- Compounds in this class have been explored for their interactions with G protein-coupled receptors (GPCRs), which are critical targets in drug development. The ability of this compound to influence GPCR activity could lead to novel therapeutic strategies for treating conditions such as cardiovascular diseases and metabolic disorders .
Neuropharmacological Insights
- Cognitive Enhancement
- Recent studies have suggested that compounds similar to this compound may have cognitive-enhancing effects. This is particularly relevant in the context of neurodegenerative diseases where cognitive decline is prevalent. Investigations into the mechanisms of action suggest that these compounds may enhance synaptic plasticity and neuroprotection through the modulation of neurotransmitter systems .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key comparisons include:
Table 1: Structural Comparison of (2E)-Propenoate Derivatives
Key Observations :
- The 6-bromo substituent in the target compound increases molecular weight and may enhance lipophilicity compared to non-halogenated analogs .
- Sulfonamide and coumarin-linked derivatives (e.g., A13) demonstrate divergent biological activities, suggesting that the target’s ester group could modulate selectivity in pharmacological contexts .
Physicochemical Data:
- Physical State : The target compound’s physical state is unspecified, but methyl ester analogs (e.g., 3p) are described as oils, whereas brominated derivatives (e.g., compound 5 in ) form crystalline powders (m.p. 175°C) .
- Spectroscopic Profiles: NMR: Methyl esters (3p) exhibit distinct ¹H NMR signals for the benzodioxole protons (δ 6.8–7.2 ppm) and propenoate doublets (δ 6.2–7.5 ppm) . The target’s 3-fluorophenyl group would likely show deshielded aromatic protons (δ 7.0–7.5 ppm) . FTIR: The ester carbonyl (C=O) stretch in similar compounds appears near 1700–1750 cm⁻¹, while bromine and fluorine substituents may shift absorption bands due to inductive effects .
Spectroscopic and Computational Insights
provides a detailed DFT study of (2E)-3-(benzodioxol-5-yl)-N-phenylprop-2-enamide, revealing:
- Hyperpolarizability (β₀) : The amide derivative exhibits significant charge transfer, with β₀ = 3.12 × 10⁻³⁰ esu. The target’s ester group may reduce β₀ compared to amides due to decreased electron delocalization .
- NBO Analysis: Electron-withdrawing groups (e.g., Br, F) enhance intramolecular charge transfer (ICT) by stabilizing σ* and π* antibonding orbitals. This suggests the target compound has greater stability than non-halogenated analogs .
- HOMO-LUMO Gap : The energy gap in benzodioxole derivatives correlates with reactivity; bromine and fluorine substituents likely narrow this gap, increasing electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
